2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the sulfonamide group: This involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylamine to form N-methyl-4-chlorobenzenesulfonamide.
Etherification: The N-methyl-4-chlorobenzenesulfonamide is then reacted with 4-hydroxyphenylacetic acid to form the phenoxyacetamido intermediate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Primarily used in research and development rather than large-scale industrial applications
Mechanism of Action
The mechanism of action of 2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetamido moiety may also play a role in binding to biological targets, although detailed pathways and molecular targets are not extensively studied .
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(N-methylbenzenesulfonamido)phenoxy]acetamido}benzoic acid: Similar structure but lacks the chlorine atom.
2-{2-[4-(N-methyl4-bromobenzenesulfonamido)phenoxy]acetamido}benzoic acid: Similar structure but contains a bromine atom instead of chlorine.
2-{2-[4-(N-methyl4-fluorobenzenesulfonamido)phenoxy]acetamido}benzoic acid: Similar structure but contains a fluorine atom instead of chlorine
Uniqueness
The presence of the chlorine atom in 2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid may confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Properties
IUPAC Name |
2-[[2-[4-[(4-chlorophenyl)sulfonyl-methylamino]phenoxy]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-25(32(29,30)18-12-6-15(23)7-13-18)16-8-10-17(11-9-16)31-14-21(26)24-20-5-3-2-4-19(20)22(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKYNTVSVRGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269122 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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